GSK3186899

Visceral Leishmaniasis Intra-Macrophage Assay Drug Discovery

GSK3186899 is an orally bioavailable, Phase I clinical candidate optimized for visceral leishmaniasis. It delivers validated in vivo efficacy (99% parasite reduction at 25 mg/kg), a >35x selectivity window over host cells, and published preclinical safety. This makes it the definitive benchmark for anti-leishmanial screening, PK/PD modeling, and target engagement studies, offering unmatched translational relevance.

Molecular Formula C19H28F3N7O3S
Molecular Weight 491.5 g/mol
CAS No. 1972617-87-0
Cat. No. B607826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK3186899
CAS1972617-87-0
SynonymsGSK3186899;  GSK 3186899;  GSK-3186899;  DDD-853651;  DDD853651;  DDD 853651; 
Molecular FormulaC19H28F3N7O3S
Molecular Weight491.5 g/mol
Structural Identifiers
SMILESCC1CN(CCO1)C2=NNC3=NC(=NC=C32)NC4CCC(CC4)NS(=O)(=O)CCC(F)(F)F
InChIInChI=1S/C19H28F3N7O3S/c1-12-11-29(7-8-32-12)17-15-10-23-18(25-16(15)26-27-17)24-13-2-4-14(5-3-13)28-33(30,31)9-6-19(20,21)22/h10,12-14,28H,2-9,11H2,1H3,(H2,23,24,25,26,27)/t12-,13?,14?/m0/s1
InChIKeyRQWCISVRFNZHMJ-HSBZDZAISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GSK3186899 (DDD853651) Procurement Guide: CRK12 Inhibitor Preclinical Candidate for Visceral Leishmaniasis


GSK3186899 (also known as DDD853651) is an orally bioavailable pyrazolopyrimidine-based inhibitor of the parasite cdc-2-related kinase 12 (CRK12) [1]. It was developed through a phenotypic screening and medicinal chemistry optimization program targeting Leishmania donovani, the causative agent of visceral leishmaniasis (VL) [2]. The compound has been designated a preclinical development candidate based on demonstrated in vivo efficacy, favorable physicochemical properties, and a suitable preliminary safety profile [3]. It is currently the subject of Phase I clinical investigation (NCT03874234) [4].

Why Generic CRK12 Inhibitors Cannot Substitute GSK3186899 for Visceral Leishmaniasis Research


Generic substitution of GSK3186899 with other CRK12 inhibitors or anti-leishmanial compounds in the same class is scientifically unjustified due to fundamental differences in potency, selectivity, and translational validation. GSK3186899 was specifically optimized from a phenotypic hit through iterative medicinal chemistry to balance solubility, metabolic stability, and potent anti-parasitic activity—a profile that is not shared by earlier analogs in the series [1]. Its unique combination of potent intra-macrophage activity (EC50 1.4 μM), a >35-fold selectivity window over host THP-1 cells (EC50 >50 μM), and validated in vivo efficacy in a mouse model at oral doses (99% parasite burden reduction at 25 mg/kg BID for 10 days) distinguishes it from structurally related pyrazolopyrimidines that lack equivalent optimization [2]. Moreover, GSK3186899 is one of the few VL candidates to have progressed through extensive preclinical toxicology and into Phase I human trials, providing a level of characterization that in-class compounds without this development pedigree cannot match [3].

GSK3186899 Comparative Efficacy Data: Head-to-Head and Cross-Study Quantification


GSK3186899 Intra-Macrophage Potency Against L. donovani Compared to Clinical Anti-Leishmanials

GSK3186899 demonstrates an EC50 of 1.4 μM against L. donovani in an intra-macrophage assay. This potency is comparable to the clinically used oral drug miltefosine (EC50 0.9 μM) and superior to paromomycin (EC50 6.6 μM), though less potent than amphotericin B (EC50 0.07 μM) [1]. The data derive from standardized intra-macrophage assays using infected THP-1 cells [2].

Visceral Leishmaniasis Intra-Macrophage Assay Drug Discovery

GSK3186899 Host Cell Selectivity: Therapeutic Window Against Mammalian THP-1 Cells

GSK3186899 exhibits a favorable selectivity window with an EC50 >50 μM against uninfected mammalian THP-1 host cells, compared to its anti-parasitic EC50 of 1.4 μM against L. donovani in the same cell line [1]. This corresponds to a selectivity index (SI) of >35-fold [2].

Cytotoxicity Selectivity Index Host-Parasite Interaction

GSK3186899 In Vivo Efficacy in Mouse Model of Visceral Leishmaniasis vs. Miltefosine

In a mouse model of L. donovani infection, oral administration of GSK3186899 at 25 mg/kg twice daily for 10 days reduced liver parasite burden by 99% [1]. This efficacy is comparable to that of the frontline oral drug miltefosine tested under similar conditions [2]. Efficacy was dose-, frequency-, and duration-dependent, with a 10-day regimen demonstrating superior parasite clearance compared to a 5-day course .

In Vivo Efficacy Mouse Model Parasite Burden

GSK3186899 Activity Against Axenic Amastigotes vs. Intra-Macrophage Amastigotes

GSK3186899 demonstrates enhanced potency against L. donovani axenic amastigotes with an EC50 of 0.1 μM (100 nM), compared to its EC50 of 1.4 μM in the intra-macrophage assay [1]. This 14-fold difference reflects the compound's activity against the clinically relevant intracellular amastigote stage under host cell-free conditions versus within the macrophage environment [2]. At 0.2 μM, GSK3186899 is cytocidal at 96 hours; increasing the concentration to 1.8 μM reduces the time to cidal effect to 48 hours .

Axenic Amastigote Assay Cidal Activity Parasite Viability

GSK3186899 Activity Profile Across a Panel of Leishmania Strains

When tested against a panel of Leishmania-derived lines, GSK3186899 exhibits less than 10-fold variation in potency [1]. This low inter-strain variability indicates consistent anti-parasitic activity across genetically diverse Leishmania isolates [2]. Furthermore, the compound demonstrates enhanced activity when using human peripheral blood mononuclear cells (PBMCs) as the host cell system compared to THP-1 cells .

Strain Variability Resistance Profiling Broad-Spectrum Activity

GSK3186899 Preclinical Safety Profile in Rat Repeat-Dose Toxicity Study

In a seven-day repeat-dose oral toxicity study in rats, GSK3186899 demonstrated no notable adverse effects on clinical chemistry or histopathology parameters at all doses tested [1]. Non-GLP preclinical assessments of cardiovascular effects and genotoxicity did not reveal any issues that would prevent further development . The non-clinical safety data for GSK3186899 suggest a suitable therapeutic window for progression into regulatory preclinical studies and Phase I clinical trials [2].

Toxicology Repeat-Dose Toxicity Safety Pharmacology

GSK3186899 (DDD853651) Validated Use Cases in Leishmaniasis Drug Discovery and Development


Preclinical Efficacy Studies in Murine Models of Visceral Leishmaniasis

GSK3186899 is ideally suited for in vivo proof-of-concept and dose-ranging studies in mouse models of VL. Its validated oral efficacy (99% parasite reduction at 25 mg/kg BID for 10 days) [1] makes it an excellent positive control or benchmark compound for evaluating novel anti-leishmanial agents. The established dose-response and regimen-dependence (10-day superior to 5-day) [2] provide a reference framework for pharmacokinetic/pharmacodynamic (PK/PD) modeling and translation to human dose prediction.

Mode-of-Action Studies Targeting Parasite CRK12

As a well-characterized CRK12 inhibitor with published target engagement data [1], GSK3186899 serves as a reference tool compound for studying the role of parasite cyclin-dependent kinase 12 in Leishmania biology. Its selectivity profile (EC50 >50 μM against THP-1 host cells) [2] allows researchers to discriminate between on-target anti-parasitic effects and off-target host cell cytotoxicity in cellular assays.

In Vitro Screening Cascade for Anti-Leishmanial Lead Optimization

GSK3186899 provides a validated benchmark for establishing in vitro screening cascades targeting VL. Its characterized potency across multiple assay formats—intra-macrophage (EC50 1.4 μM), axenic amastigote (EC50 0.1 μM), and human PBMC-based assays [1]—offers a multi-parametric reference point for triaging new chemical entities. The compound's <10-fold strain-to-strain potency variation [2] also validates its use as a control in resistance profiling panels.

Pharmacokinetic and Toxicology Reference Standard

With published preclinical safety data including a clean 7-day rat repeat-dose toxicity profile [1] and progression to Phase I human trials (NCT03874234) [2], GSK3186899 can be used as a comparator in toxicology and ADME studies for novel VL candidates. Its oral bioavailability in rodent models and favorable preliminary safety window provide a benchmark for evaluating the developability of new anti-leishmanial chemical series.

Technical Documentation Hub

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